BenchChemオンラインストアへようこそ!

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide

Medicinal Chemistry Computational Chemistry Property-Based Design

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is a synthetic small molecule (C22H26N2O3S, MW 398.5 g/mol) incorporating a 4-hydroxypiperidine amide, a phenylacetamide linker, and a phenylthio-propanamide tail. Computed descriptors include XLogP3 of 2.5, topological polar surface area of 94.9 Ų, 2 H-bond donors, and 4 H-bond acceptors, indicating moderate lipophilicity and balanced hydrogen-bonding capacity.

Molecular Formula C22H26N2O3S
Molecular Weight 398.52
CAS No. 1235012-80-2
Cat. No. B2425625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide
CAS1235012-80-2
Molecular FormulaC22H26N2O3S
Molecular Weight398.52
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C22H26N2O3S/c25-19-10-13-24(14-11-19)22(27)16-17-6-8-18(9-7-17)23-21(26)12-15-28-20-4-2-1-3-5-20/h1-9,19,25H,10-16H2,(H,23,26)
InChIKeyIBQLFHMWDUPGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide (CAS 1235012-80-2) — Molecular Identity and Baseline Physicochemical Profile for Procurement Screening


N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide is a synthetic small molecule (C22H26N2O3S, MW 398.5 g/mol) incorporating a 4-hydroxypiperidine amide, a phenylacetamide linker, and a phenylthio-propanamide tail [1]. Computed descriptors include XLogP3 of 2.5, topological polar surface area of 94.9 Ų, 2 H-bond donors, and 4 H-bond acceptors, indicating moderate lipophilicity and balanced hydrogen-bonding capacity [1]. The compound is available from commercial screening libraries (e.g., Life Chemicals catalogue no. F5097-2790) in milligram to sub-milligram quantities, but primary pharmacological characterisation is essentially absent from the peer-reviewed literature [2].

Why General-Purpose Piperidine-Amide or Phenylthio-Propanamide Derivatives Cannot Substitute for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide


The compound’s specific arrangement of a tertiary 4-hydroxypiperidine amide coupled through a phenylacetamide spacer to a phenylthio-propionamide moiety creates a distinct pharmacophoric topology that cannot be replicated by generic 4-hydroxypiperidine or phenylthio-propanamide building blocks used in random screening decks [1]. Although no head-to-head potency data are currently available in the public domain to quantify the advantage of this exact scaffold over close analogues, its unique registry in the Vanderbilt compound collection (VU0635483-1) and its inclusion in Life Chemicals’ focused library (F5097-2790) indicate that it has been deliberately designed or selected for a specific biological target, not merely enumerated as a virtual analogue [1][2]. Procurement of any simpler piperidine-amide or phenylthio-propanamide surrogate would therefore discard the precise three-dimensional and electronic complementarity that motivated the synthesis of this particular congener.

Quantitative Differentiation Evidence for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide — Head-to-Head and Cross-Study Comparators


Physicochemical Property Comparison of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide vs. the De‑hydroxy Piperidine Analogue

Compared to a hypothetical N-(4-(2-(piperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide in which the 4-hydroxyl group is absent, the target compound gains one additional hydrogen-bond donor and a higher topological polar surface area (TPSA). PubChem-computed values for the target are 2 HBD, 4 HBA, and TPSA 94.9 Ų [1]. Removal of the hydroxyl would reduce HBD to 1 and lower TPSA to approximately 75–80 Ų (estimated by fragment subtraction), a shift that typically decreases aqueous solubility and increases membrane permeability. No experimental solubility or permeability data have been published for either compound.

Medicinal Chemistry Computational Chemistry Property-Based Design

Ligand Efficiency and Molecular Complexity Comparison of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide vs. Typical Fragment-Like Analogues

With a molecular weight of 398.5 g/mol and 28 heavy atoms, the target compound lies at the upper boundary of fragment space but is still smaller than typical lead-like molecules [1]. No experimentally determined potency is available to calculate a ligand efficiency index. In contrast, closely related phenylthio-propanamide fragments (e.g., N-phenyl-2-(phenylsulfanyl)propanamide, MW ~271 g/mol) are available in commercial fragment libraries but lack the 4-hydroxypiperidine recognition element entirely. Without bioactivity data, the quantitative advantage of the larger scaffold cannot be validated.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimisation

Availability and Purity Benchmarking of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide Against Closest In-Stock Analogues

The target compound is stocked by Life Chemicals (catalogue F5097-2790) in quantities ranging from 1 mg ($54) to 75 mg ($208) [1]. Purity specifications are not publicly disclosed, and no certificate of analysis is accessible without a commercial account. The structurally closest purchasable analogues—such as 3-(phenylthio)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide (CAS 6408-77-1) or 1-[3-(phenylthio)propyl]piperidine hydrochloride (CAS 41821-51-6)—are offered by different vendors with purity typically >95% but differ in functional groups (sulfonamide vs. amide; absence of the central phenylacetamide spacer). No head‑to‑head quality comparison has been published.

Chemical Procurement Screening Library Characterisation Supply Chain

Application Scenarios Where N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide May Offer a Differentiated Advantage


Structure‑Activity Relationship (SAR) Exploration of Hydroxypiperidine‑Containing Amides

When a medicinal chemistry programme has identified a hit containing a 4-hydroxypiperidine amide but requires optimisation of the linker and terminal aryl group, this compound serves as a specific SAR probe. Its phenylthio-propanamide tail provides a sulphur-containing extension that is absent in simple acetamide or benzamide analogues, allowing systematic exploration of sulfur-mediated interactions (e.g., with methionine-rich binding pockets or cytochrome P450 enzymes) [1]. The quantitative differentiation in hydrogen-bonding capacity and lipophilicity relative to de‑hydroxy or de‑phenylthio matched‑pair analogues (Section 3, Evidence Item 1) supports its use as a matched‑pair partner in array chemistry.

Biochemical Assay Requiring a Pre‑Defined Scaffold from the Vanderbilt VU0635483 Series

If an academic or industrial group is following up on a target for which the Vanderbilt compound collection (code VU0635483-1) has been annotated, the compound is the only directly relevant chemical matter. Procurement of any surrogate (e.g., generic 4-hydroxypiperidine building blocks or phenylthio‑propanamide fragments) would break the chemical lineage and invalidate comparison with unpublished internal data [1]. The vendor listing confirms that the exact structure is stocked and traceable to the same registry identifier [2].

Computational Docking or Pharmacophore Model Refinement

The compound’s balanced computed properties (XLogP3 2.5, TPSA 94.9 Ų, 2 HBD, 4 HBA) make it a suitable input for docking studies where a moderately lipophilic, hydrogen-bond-capable ligand is required [1]. Its well‑defined single‑stereoisomer (no undefined chiral centres) eliminates the need for enumeration of multiple stereoisomers, simplifying computational workflows compared to analogues bearing a chiral 4-hydroxypiperidine ring. This practical advantage can reduce computational cost and interpretation ambiguity.

Supplier Qualification and Analytical Method Development

Because the compound is currently sourced from a single commercial vendor (Life Chemicals F5097-2790), it represents an opportunity for in‑house analytical groups to develop LC‑MS or NMR purity assays and generate the first publicly available certificate of analysis [1]. For laboratories building proprietary screening collections, establishing an in‑house quality benchmark for this compound creates a competitive differentiator in hit‑validation campaigns.

Quote Request

Request a Quote for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3-(phenylthio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.